4-Ethynyl-1-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Ethynyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H6N2. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with ethynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-Ethynyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Ethynyl-1-methyl-1H-imidazole
- 3-Ethynylpyridine
- 5-Ethynyl-1-methyl-1H-imidazole
Comparison: Compared to these similar compounds, 4-Ethynyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-ethynyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H7N3/c1-3-5-4-9(2)8-6(5)7/h1,4H,2H3,(H2,7,8) |
InChI Key |
QUYAQUWNFALUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C#C |
Origin of Product |
United States |
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